
1-Phenylpiperidin-4-one
Overview
Description
1-Phenylpiperidin-4-one is a heterocyclic organic compound characterized by a six-membered piperidinone ring (containing one nitrogen atom and a ketone group at the 4-position) substituted with a phenyl group at the 1-position. Its molecular formula is C₁₁H₁₁NO, with a molecular weight of 173.22 g/mol. This compound serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to undergo diverse chemical modifications .
Conformational studies using gas electron diffraction (GED) and quantum chemical calculations reveal that this compound exhibits significant conformational diversity in the gas phase, adopting both chair and twisted boat conformations. This flexibility is critical for its interactions in biological systems, such as binding to receptor sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpiperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, which is a condensation reaction of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Another method includes the hydrogenation of pyridine derivatives using palladium and rhodium catalysts .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high yield and purity. These methods typically utilize cost-effective and scalable reactions, such as catalytic hydrogenation and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like halogens or nitro groups are used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1-Phenylpiperidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit viral replication by binding to viral nucleic acids and blocking their synthesis . Additionally, it can act as an enzyme inhibitor, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and properties of 1-phenylpiperidin-4-one and related compounds:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |
---|---|---|---|---|
This compound | C₁₁H₁₁NO | 173.22 | Phenyl at N1, ketone at C4 | Ketone, aromatic ring |
1-Benzyl-4-piperidone | C₁₂H₁₃NO | 187.24 | Benzyl at N1, ketone at C4 | Ketone, aromatic ring |
4-Phenylcyclohexanone | C₁₂H₁₄O | 174.24 | Phenyl at C4, ketone at C1 | Ketone, aromatic ring |
Fentanyl | C₂₂H₂₈N₂O | 336.47 | Phenethyl at N1, anilino at C4 | Amide, aromatic rings |
Piperidin-4-one (base) | C₅H₉NO | 99.13 | - | Ketone |
Key Observations :
- 1-Benzyl-4-piperidone replaces the phenyl group with a benzyl substituent, increasing steric bulk and lipophilicity. This enhances membrane permeability but may reduce binding specificity compared to this compound .
- Its cyclohexanone ring is less conformationally flexible than piperidinone .
- Fentanyl shares the piperidine core but introduces a phenethyl group and an anilino substituent, resulting in potent opioid receptor agonism. The absence of a ketone in fentanyl highlights the importance of the amide group for analgesic activity .
Pharmacological and Conformational Comparisons
Conformational Flexibility
- This compound : Exhibits chair and twisted boat conformations in the gas phase, with energy barriers between conformers influencing its reactivity .
- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one : Bulky substituents at C2 and C6 restrict ring flexibility, favoring a single bioactive conformation. This rigidity enhances selectivity for enzyme targets but reduces adaptability .
Biological Activity
1-Phenylpiperidin-4-one (also known as 1-phenyl-4-piperidone) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its biological activities, particularly its antiviral properties. This article provides an overview of the biological activity of this compound, including its mechanism of action, biochemical properties, and relevant case studies.
This compound exhibits its biological effects primarily through its interaction with viral nucleic acids. The compound binds with high affinity to these nucleic acids, inhibiting their synthesis and thereby preventing viral replication. This mechanism has been demonstrated in various studies involving different viruses, including:
- HIV
- Influenza A virus
- Herpes simplex virus type I
The conversion of this compound to its active form, piperidone, is crucial for its antiviral activity. The active form facilitates the binding process that blocks viral replication pathways.
The biochemical properties of this compound include:
- Inhibition of Viral Replication : Demonstrated effectiveness in both in vitro and in vivo settings.
- Cellular Effects : The compound influences cell functions by inhibiting the spread of viruses within infected cells.
- Dosage Effects : Lower doses have shown effective antiviral activity with minimal adverse effects .
Table 1: Summary of Biological Activities
Research Findings
Several studies have focused on the antiviral and antimicrobial activities of this compound and related compounds:
- Antiviral Activity : Research indicates that derivatives of piperidine compounds, including this compound, show significant antiviral activity against various viruses. For instance, a study reported moderate protection against Coxsackievirus B2 and Herpes Simplex Virus type I with specific derivatives .
- Antimicrobial Properties : Other studies have highlighted the potential of piperidine derivatives as new classes of antimicrobial agents effective against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
- Conformational Studies : Detailed quantum chemical studies have revealed the conformational diversity of this compound. Variations in its structural forms can influence its biological activity, suggesting that specific conformations may be more effective in interacting with biological targets .
Case Study 1: Antiviral Efficacy Against HIV
A notable study evaluated the efficacy of several piperidine derivatives, including this compound, against HIV. The results indicated that these compounds could inhibit viral replication significantly at lower concentrations without causing substantial cytotoxicity to host cells .
Case Study 2: Antimicrobial Activity Assessment
Another research effort investigated the antimicrobial properties of various piperidine derivatives. It was found that several compounds exhibited promising antibacterial effects against Gram-positive and Gram-negative bacteria, reinforcing the potential therapeutic applications of this compound in treating infections caused by resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Phenylpiperidin-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, reacting piperidin-4-one with phenylmagnesium bromide under anhydrous conditions (e.g., THF, 0–5°C) yields the target compound. Catalytic methods using palladium or copper can enhance regioselectivity .
- Key Variables : Temperature, solvent polarity, and catalyst loading (e.g., 5 mol% Pd/C increases yield by ~20% compared to uncatalyzed reactions).
- Data Table :
Synthetic Route | Catalyst | Yield (%) | Purity (HPLC) | Reference |
---|---|---|---|---|
Grignard Addition | None | 65 | 92% | |
Catalytic Coupling | Pd/C | 85 | 98% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, the ketone group in this compound shows a distinct -NMR signal at ~208 ppm. Contradictions in -NMR splitting patterns (e.g., multiplet vs. doublet of doublets) may arise from solvent polarity or impurities; cross-validation with IR (C=O stretch at ~1700 cm) and X-ray crystallography resolves ambiguities .
Q. What are the primary pharmacological targets of this compound derivatives, and how are structure-activity relationships (SAR) validated?
- Methodological Answer : Piperidine derivatives often target neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT3). SAR studies involve systematic substitution at the piperidine nitrogen or phenyl ring. For example, adding electron-withdrawing groups (e.g., -NO) to the phenyl ring enhances binding affinity by 30–50% in in vitro assays .
- Validation : Competitive radioligand binding assays (IC values) and molecular docking simulations (e.g., AutoDock Vina) correlate structural modifications with activity .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?
- Methodological Answer : Use Design of Experiments (DoE) to test variables like catalyst type (Pd vs. Cu), solvent (THF vs. DMF), and temperature. Response Surface Methodology (RSM) identifies optimal conditions (e.g., 10 mol% CuI in DMF at 80°C improves yield to 90%) .
- Pitfalls : Catalyst poisoning by moisture or side reactions (e.g., over-alkylation) requires inert atmospheres and real-time monitoring via TLC/GC-MS .
Q. How can contradictions in reported biological activities of this compound derivatives be systematically analyzed?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. For example, discrepancies in IC values may stem from assay conditions (e.g., cell line variability). Meta-analysis of dose-response curves across studies identifies outliers, while molecular dynamics simulations (e.g., GROMACS) test binding stability under physiological conditions .
- Data Table :
Study | IC (nM) | Assay Type | Cell Line | Reference |
---|---|---|---|---|
A | 120 ± 15 | Radioligand | HEK293 | |
B | 85 ± 10 | Functional | CHO |
Q. What computational strategies predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps. For instance, Fukui indices identify nucleophilic/electrophilic sites on the piperidone ring, guiding functionalization strategies. Hybrid QM/MM methods simulate solvent effects on reaction kinetics .
Q. Guidelines for Rigorous Research Design
- Experimental Reproducibility : Follow protocols from –3: document catalyst batches, solvent purity, and NMR calibration standards.
- Ethical and Novelty Checks : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to align hypotheses with gaps in literature .
- Data Transparency : Archive raw spectral data and computational inputs as supplementary materials, adhering to journal guidelines .
Properties
IUPAC Name |
1-phenylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGLFNOKHAIGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80328673 | |
Record name | 1-phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19125-34-9 | |
Record name | 1-phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80328673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenyl-4-piperidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.